2-piperidino-4-(4-pyridyl)pyrimidine
Description
2-Piperidino-4-(4-pyridyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a piperidine ring and at position 4 with a 4-pyridyl group. The 4-pyridyl group contributes to hydrogen bonding and π-π stacking interactions, while the piperidine moiety introduces steric and electronic effects that modulate activity .
Properties
IUPAC Name |
2-piperidin-1-yl-4-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-10-18(11-3-1)14-16-9-6-13(17-14)12-4-7-15-8-5-12/h4-9H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUQDYNGCXNASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidino-4-(4-pyridyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine with piperidine and 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-piperidino-4-(4-pyridyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids to form N-oxides.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced derivatives with hydrogenated pyridine or piperidine rings.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-piperidino-4-(4-pyridyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-piperidino-4-(4-pyridyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Steric Interactions
Key Findings:
- Piperidine vs. Five-Membered Rings: Compounds with five-membered rings (e.g., pyrrolidine) at position 2 exhibit reduced steric bulk compared to 2-piperidino derivatives. However, their smaller plane size limits inhibitory activity against Mycobacterium tuberculosis (MIC > 10 μg/mL), as seen in compounds 1, 3, 6, 13, and 16 .
- Bicyclic Substituents: Bicyclic rings (e.g., indole or quinoline derivatives) at position 2 increase steric hindrance, leading to clashes with Trp222 in InhA enzymes. This results in loss of hydrogen bonds with Thr196 and reduced activity (MIC 8–12 μg/mL) .
- Piperidine Derivatives: 2-Piperidino-4-(4-pyridyl)pyrimidine analogs (e.g., compounds 33–35) show the lowest activity (MIC > 20 μg/mL) due to unfavorable steric interactions with Ala191, Gly192, and Trp222 .
Structural Comparison Table:
| Compound | Substituent at Position 2 | Substituent at Position 4 | MIC (μg/mL) | Key Interaction Defects |
|---|---|---|---|---|
| INH (Isoniazid) | Hydrazide | 4-Pyridyl | 0.05–0.1 | Optimal H-bonding with Thr196 |
| Compound 1 (Five-membered ring) | Pyrrolidine | 4-Pyridyl | >10 | Small plane size, no steric clash |
| Compound 9 (Bicyclic) | Indole | 4-Pyridyl | 8–12 | Steric clash with Trp222 |
| This compound | Piperidine | 4-Pyridyl | >20 | Bulkiness disrupts Trp222 alignment |
Electrostatic and Electronic Effects
Key Findings:
- 4-Pyridyl vs. Phenyl Substitution : Replacing the 4-pyridyl group (as in compound 5) with a phenyl ring eliminates the nitrogen atom critical for hydrogen bonding with Thr194. This reduces activity (MIC > 15 μg/mL) .
- Electronegative Substituents: Halogens (Cl, Br, I) or NO₂ groups at position 4 (e.g., compounds 11, 14, 20) enhance electronegativity but disrupt pyrophosphate interactions due to steric clashes with Trp222 .
- Homopiperazine Derivatives : Compounds with a 4-pyridyl group at position 2 and a substituted homopiperazine ring at position 4 (e.g., 14dv_amine16) show superior potency (MIC 3–4 μg/mL) due to balanced steric and electronic properties .
Crystallographic and Physical Properties
- Melting Points : 4-(4-Pyridyl)pyrimidine derivatives (e.g., 4-(4-pyridyl)pyrimidine) exhibit higher melting points (131–133°C) compared to isomers with 2-pyridyl (75–78°C) or 3-pyridyl (85–88°C) substituents, suggesting enhanced crystallinity and stability .
- Molecular Weight : Derivatives like 4-chloro-N-piperidin-4-ylpyrimidin-2-amine (MW 249.14) and 4-chloro-6-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine (MW 423.73) highlight the impact of halogenation and extended substituents on molecular complexity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
